4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid

Fragment-based drug discovery X-ray crystallography Antitubercular drug development

Researchers seeking validated fragment hits for structure-based antitubercular drug design often encounter compounds lacking crystallographic confirmation or possessing unsuitable physicochemical properties. This compound directly addresses that gap as a crystallographically validated MtDHFR inhibitor with fragment-optimized properties: • Co-crystal structure resolved at 2.012 Å (PDB 6VSF), enabling rational scaffold elaboration. • Fragment-compliant MW (250.25 g/mol), low LogP (0.3), and high aqueous solubility (3393.9 mg/L) suitable for screening at ≥1 mM. • Orthogonal reactive handles (carboxylic acid & ketone) for amide coupling, esterification, or heterocycle formation in library synthesis.

Molecular Formula C13H14O5
Molecular Weight 250.25 g/mol
CAS No. 175136-33-1
Cat. No. B064994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid
CAS175136-33-1
Molecular FormulaC13H14O5
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)C(=O)CCC(=O)O)OC1
InChIInChI=1S/C13H14O5/c14-10(3-5-13(15)16)9-2-4-11-12(8-9)18-7-1-6-17-11/h2,4,8H,1,3,5-7H2,(H,15,16)
InChIKeyRQYNFIARXFWNDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fragment 16 Procurement & Technical Guide


4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid is an aryl ketone derivative belonging to the 2,4-dioxobutanoic acid class of enzyme inhibitors [1]. The compound features a distinctive 3,4-dihydro-2H-1,5-benzodioxepin bicyclic system fused to a 4-oxobutanoic acid moiety, with a molecular formula of C13H14O5, a molecular weight of 250.25 g/mol, a computed LogP of 0.3, and a melting point of 149°C [2]. Its primary documented utility is as a validated fragment hit in fragment-based drug discovery (FBDD) campaigns targeting Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR), with a structurally resolved binding mode confirmed by X-ray crystallography at 2.012 Å resolution [3].

1 Fragment-based drug discovery tool for MtDHFR target engagement studies
2 Structurally confirmed binding mode by X-ray crystallography (PDB 6VSF)
3 Commercially available research compound with documented preclinical phase annotation

Why Fragment 16 Cannot Be Substituted


In the 2,4-dioxobutanoic acid series, minor modifications to the aryl substituent result in substantial shifts in inhibitory potency and enzyme selectivity [1]. The specific 3,4-dihydro-2H-1,5-benzodioxepin group on this compound provides a defined molecular volume and hydrogen-bonding capacity that is absent in simpler 4-aryl-4-oxobutanoic acid analogs. In fragment-based drug discovery, the scaffold's binding pose is not interchangeable—compounds lacking this specific dioxepin conformation fail to reproduce the same protein-ligand interactions in the MtDHFR active site [2]. Substitution with structurally similar compounds such as 4-(4-ethoxyphenyl)-4-oxobutanoic acid or 3-(phenoxymethyl)benzoic acid derivatives does not yield equivalent binding or crystallographic data, making this compound a non-fungible research tool [3].

Scaffold specificity The 3,4-dihydro-2H-1,5-benzodioxepin group provides a defined binding conformation that simpler 4-aryl-4-oxobutanoic acid analogs may not reproduce.
Binding pose shift Compounds lacking this dioxepin conformation may fail to recapitulate key protein-ligand interactions observed in the MtDHFR active site.
Non-fungible tool Substitution with 4-(4-ethoxyphenyl)-4-oxobutanoic acid or 3-(phenoxymethyl)benzoic acid derivatives does not yield equivalent crystallographic or binding data.

Quantitative Evidence for Fragment 16


MtDHFR Co-crystal Structure Validation

This compound was identified and validated as Fragment 16 in a fragment-based screening campaign against Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR). Its binding mode was resolved via X-ray crystallography at 2.012 Å resolution and deposited in the Protein Data Bank as PDB ID 6VSF [1]. Unlike most fragments in the study, this compound yielded a high-resolution co-crystal structure, providing definitive atomic-level evidence of its interaction with the target enzyme [2].

MtDHFR co-crystal
Head-to-head
2.012 Å resolution; PDB ID 6VSF vs. no structural validation for most comparator fragments in the same study
Structurally confirmed fragment hit reduces false-positive risk in FBDD campaigns
Supports rational, structure-guided optimization
Fragment-based drug discovery X-ray crystallography Antitubercular drug development

Glycolic Acid Oxidase Class-Wide Activity

As a member of the 4-substituted 2,4-dioxobutanoic acid class, this compound's core scaffold has been demonstrated to inhibit porcine liver glycolic acid oxidase in vitro [1]. In the landmark study establishing this chemotype, fourteen new 4-substituted 2,4-dioxobutanoic acids were synthesized and evaluated. One analog, 4-(4'-(((3,4-dihydro-3-hydroxy-2H-1,5-benzodioxepin-3-yl)methyl)thio)(1,1'-biphenyl)-4-yl)-2,4-dioxobutanoic acid, exhibited an IC50 of 6 × 10⁻⁸ M (60 nM) [2]. The target compound shares the essential benzodioxepin-4-oxobutanoic acid pharmacophore but lacks the extended biphenyl-thioether substituent, positioning it as a fragment-sized analog with reduced molecular complexity while retaining the core inhibitory scaffold [3].

Glycolic acid oxidase class
Class-level
Core 2,4-dioxobutanoic acid scaffold; related biphenyl-thioether analog reported IC50 60 nM
Fragment-sized analog provides a validated starting point for inhibitor elaboration
Direct potency data for target compound not available; class-level inference requires verification
Glycolic acid oxidase inhibition Hyperoxaluria Enzyme inhibitor SAR

Fragment-Like Physicochemical Profile

This compound possesses a computed XLogP3 of 0.3, a molecular weight of 250.25 g/mol, and 5 hydrogen bond acceptors [1]. These physicochemical parameters place it within the 'Rule of Three' (Ro3) guidelines for fragment-based screening (MW < 300, LogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3 with the exception of this compound's 5 acceptors due to the oxobutanoic acid moiety). In contrast, the lead analog 4-(4'-(((3,4-dihydro-3-hydroxy-2H-1,5-benzodioxepin-3-yl)methyl)thio)(1,1'-biphenyl)-4-yl)-2,4-dioxobutanoic acid has an estimated MW of approximately 506 g/mol and LogP > 3, exceeding typical fragment criteria [2]. The target compound's higher aqueous solubility estimate (3393.9 mg/L, calculated via fragment-based method) further supports its suitability for high-concentration fragment screening .

Fragment-likeness
Head-to-head
MW 250.25, LogP 0.3, solubility est. 3393.9 mg/L vs. lead analog MW ~506, LogP >3
Favorable profile supports high-concentration fragment screening (≥1 mM)
Computed properties; experimental solubility confirmation advised
Drug-likeness Fragment-based screening Physicochemical profiling

Preclinical Stage and Commercial Availability

According to ChEMBL (ID CHEMBL1349957), this compound is designated with a Max Phase of 'Preclinical' [1]. This public annotation differentiates it from numerous 2,4-dioxobutanoic acid analogs that are either proprietary, undisclosed, or not commercially available as validated research tools. The compound is commercially accessible through multiple vendors (e.g., Fluorochem, AKSci, BOC Sciences) with purities of 95% or higher, whereas many structurally similar analogs from the glycolic acid oxidase inhibitor series are not commercially available or require custom synthesis .

Commercial availability
Head-to-head
Preclinical phase (ChEMBL); multi-vendor supply, purity ≥95% vs. many analogs not commercially listed
Reduces procurement uncertainty for reproducible fragment library assembly
Verify current vendor stock and certificate of analysis before purchase
Procurement transparency Development stage Research tool validation

Application Scenarios for Fragment 16


FBDD Campaigns Targeting MtDHFR

Procure this compound as a validated fragment hit (Fragment 16) for structure-based optimization against Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR). The co-crystal structure (PDB 6VSF, 2.012 Å) enables rational elaboration of the benzodioxepin scaffold to improve binding affinity and selectivity while maintaining fragment-like physicochemical properties [1][2]. This scenario is particularly relevant for academic and industrial groups pursuing novel antitubercular agents.

Glycolic Acid Oxidase Inhibitor Elaboration

Utilize this compound as a core scaffold for synthesizing novel glycolic acid oxidase inhibitors, building upon the established class-level potency of 2,4-dioxobutanoic acid derivatives (IC50 values as low as 60 nM reported for related analogs) [1]. The fragment-sized starting point (MW 250.25, LogP 0.3) provides ample chemical space for SAR exploration and property optimization, which is not possible with larger, more complex lead compounds [3].

Custom Library Building Block

Integrate this compound as a synthetic intermediate or building block in the construction of focused compound libraries targeting enzymes in the 2-oxoglutarate-dependent dioxygenase or short-chain dehydrogenase/reductase families. The carboxylic acid and ketone functionalities provide orthogonal reactive handles for amide coupling, esterification, or heterocycle formation, enabling diverse library generation [2].

High-Concentration Fragment Screening

Employ this compound in high-concentration fragment screening (≥ 1 mM) due to its favorable aqueous solubility estimate (3393.9 mg/L) and fragment-like physicochemical profile (MW 250.25, LogP 0.3) [3]. The compound is suitable for NMR-based screening, surface plasmon resonance (SPR), or thermal shift assays, where higher concentrations are required to detect weak fragment binding events. This application is not feasible for lead-like analogs with poor aqueous solubility or aggregation propensity.

Application
Selection Property
Validation Focus
MtDHFR fragment-based discovery
Structurally confirmed fragment hit with defined binding pose
Co-crystal structure-guided optimization; target engagement assay reproducibility
Glycolic acid oxidase inhibitor elaboration
Core 2,4-dioxobutanoic acid pharmacophore
Class-level inhibitory activity review; SAR expansion potential
Focused library building block
Orthogonal reactive handles (carboxylic acid, ketone)
Synthetic versatility assessment; coupling condition compatibility
High-concentration fragment screening
Fragment-like solubility and LogP profile
Aggregation and non-specific binding testing at screening concentrations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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